Cas no 1977-08-8 (2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine)
1977-08-8 structure
Product Name:2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Numero CAS:1977-08-8
MF:C18H19ClN4
MW:326.823262453079
CID:165184
PubChem ID:16104
Update Time:2025-04-19
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
- 2-Chloro-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine
- HF-2046
- Isoclozapine
- 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,5]benzodiazepine
- 5H-Dibenzo[b,e][1,4]diazepine,2-chloro-11-(4-methyl-1-piperazinyl)-
- 2-Chloro-11-(4-methyl-1-piperazinyl)-5H-benzo(b,e)(1,4)diazepine
- 2-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine
- 5H-DIBENZO(b,e)(1,4)DIAZEPINE,2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)
- 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine
- HF 2046
- NCGC00386501-01
- E98703
- 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 2-CHLORO-11-(4-METHYL-1-PIPERAZINYL)-
- DTXSID40173464
- 8-CHLORANYL-6-(4-METHYLPIPERAZIN-1-YL)-11H-BENZO(B)(1,4)BENZODIAZEPINE
- 4Q6V732VRT
- BRN 0763655
- CHEMBL415300
- UNII-4Q6V732VRT
- 8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
- 2-Chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine(isoclozapine)
- BDBM50010594
- SCHEMBL140207
- 1977-08-8
- DB-217114
-
- Inchi: 1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3
- Chiave InChI: APOMSSAGEAOUGO-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)C(=NC1C=CC=CC=1N2)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 326.13000
- Massa monoisotopica: 326.129824
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 446
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 30.9
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 483.8°C at 760 mmHg
- Punto di infiammabilità: 246.4°C
- Indice di rifrazione: 1.681
- Solubilità: Insuluble (7.5E-3 g/L) (25 ºC),
- PSA: 30.87000
- LogP: 3.17210
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 1147-10 mg |
Isoclozapine |
1977-08-8 | 98% | 10mg |
€135.00 | 2023-07-10 | |
| Axon Medchem | 1147-10mg |
Isoclozapine |
1977-08-8 | 98% | 10mg |
€135.00 | 2025-03-06 | |
| A2B Chem LLC | AF04471-10mg |
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine |
1977-08-8 | 98% | 10mg |
$215.00 | 2024-01-02 |
2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
1977-08-8 (2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti